molecular formula C8H10ClN3 B095114 4-(N,N-Dimethylamino)benzenediazonium chloride CAS No. 100-04-9

4-(N,N-Dimethylamino)benzenediazonium chloride

Cat. No. B095114
CAS RN: 100-04-9
M. Wt: 183.64 g/mol
InChI Key: CCIAVEMREXZXAK-UHFFFAOYSA-M
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Description

4-(N,N-Dimethylamino)benzenediazonium chloride is an organic compound with the molecular formula C8H10ClN3 . It is a diazo compound found in diazo copy paper .


Molecular Structure Analysis

The molecular structure of 4-(N,N-Dimethylamino)benzenediazonium chloride consists of a benzene ring with a diazonium group (-N2+) and a dimethylamino group (-N(CH3)2) attached to it .


Chemical Reactions Analysis

Diazonium compounds, such as 4-(N,N-Dimethylamino)benzenediazonium chloride, can undergo a variety of reactions. These include substitution reactions, where the diazonium group is replaced by other groups, and coupling reactions, where the diazonium compound reacts with phenolic compounds to form azo compounds .

Scientific Research Applications

  • Structure Analysis and Dimer Formation : 4-Dimethylaminopent-3-en-2-one reacts with benzenediazonium-tetrafluoroborate, forming a compound with an azo group and a hydrazone group. This compound exists as a dimer in certain conditions and has been structurally analyzed using NMR and X-ray crystallography (Šimůnek et al., 2003).

  • Formation of Novel Cyclic Products : A reaction involving 4-trifluoromethyl-benzenediazonium chloride and methylamine-formaldehyde leads to the formation of novel cyclic products, 3,7-bis-(4-X-aryl)-1,5,3,7-dioxadiazocines, under controlled conditions (Kolar & Schendzielorz, 1985).

  • Use in Direct Benzoylation of Alcohols : N-Benzoyl-4-(dimethylamino)pyridinium Chloride has been employed for the direct benzoylation of secondary and tertiary alcohols, presenting a simple method for this reaction (Wolfe, 1997).

  • Azocoupling to Form Azodyes : Quaternary 1,2,4-triazolium salts couple with p-N,N-dimethylamino-benzenediazonium salts under specific conditions to form azodyes. These dyes absorb in the 500 nm region and show high extinction coefficients, indicating potential applications in dye production and analysis (Becker et al., 1988).

  • Study of Reduction by Hydrogen Atoms : A study conducted on the reduction of substituted benzenediazonium salts, including 4-(N,N-Dimethylamino)benzenediazonium chloride, by hydrogen atoms revealed insights into the reaction mechanisms and the formation of different radicals (Daasbjerg & Sehested, 2003).

  • Investigation of Kinetics in Azocoupling : The kinetics of azocoupling involving 4-(N,N-Dimethylamino)benzenediazonium chloride and various triazolium salts were studied, offering insights into the reaction rates and mechanisms (Becker et al., 1991).

properties

IUPAC Name

4-(dimethylamino)benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIAVEMREXZXAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24564-52-1 (Parent)
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049
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DSSTOX Substance ID

DTXSID60883290
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Dimethylamino)benzenediazonium chloride

CAS RN

100-04-9
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-dimethylamino)benzenediazonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Angelini, C Foti, L Rigano - Dictionary of Contact Allergens: Chemical …, 2019 - Springer
CAS Registry Number [109-55-7] Dimethylaminopropylamine is an aliphatic amine present in amphoteric surfactants such as liquid soaps and shampoos. It is present as a residual …
Number of citations: 0 link.springer.com
TSS Agfa - PJ Frosch T. Menné - Springer
Agave–americana 354–tequilana 225 age 279 agent orange 806 AGEP 404 Agfa TSS 355 aggravation 204 agricultural worker 272 agriculture 725 AICD, see activation-induced cell …
Number of citations: 2 link.springer.com
CJ Le Coz, JP Lepoittevin - Contact dermatitis, 2010 - Springer
This chapter has been written in order to familiarize the reader with the chemical structure of chemicals implicated in contact dermatitis, mainly as haptens responsible for allergic …
Number of citations: 28 link.springer.com
JP Lepoittevin, CJ Coz - 2007 - books.google.com
Here is a helpful guide, A-to-Z guide on the structures of chemicals implicated in contact dermatitis. It describes each molecule along with its principal name for classification. The …
Number of citations: 8 books.google.com
O Correia, MA Barros, J Mesquita-Guimaraes… - Dictionary of Contact …, 2020 - Springer
131 Dimethyl Phthalate Page 55 O O OCH3 CH3O Suggested Reading Correia O, Barros MA, Mesquita-Guimaraes J (1992) Airborne contact dermatitis from the woods Acacia …
Number of citations: 0 link.springer.com
JP Lepoittevin, CJ Le Coz - Contact Dermatitis, 2021 - Springer
This chapter has been written in order to familiarize the reader with the chemical structure of chemicals implicated in contact dermatitis, mainly as haptens responsible for allergic …
Number of citations: 4 link.springer.com

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